molecular formula C18H19N7O B2994725 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 2034583-64-5

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Cat. No. B2994725
CAS RN: 2034583-64-5
M. Wt: 349.398
InChI Key: ZYMTTXAQROODPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including structures similar to the query compound, were synthesized and evaluated for cytotoxic and 5-lipoxygenase inhibition activities. These compounds showed potential in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Agents : A study focused on synthesizing new pyrimidine-azetidinone analogues demonstrated in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Supramolecular Chemistry and Material Science

  • Hydrogen-Bonded Supramolecular Assemblies : Novel pyrimidine derivatives were synthesized and investigated as ligands for co-crystallization, leading to the formation of complex 2D and 3D networks through extensive hydrogen-bonding interactions. These findings have implications in the field of supramolecular chemistry and material science (Fonari et al., 2004).

Electronic Material Development

  • Electron Transporting Materials : Pyrimidine-containing compounds were developed and characterized for their high electron mobility and favorable electronic affinity. These compounds are significant for the development of blue phosphorescent organic light-emitting devices (Yin et al., 2016).

properties

IUPAC Name

N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-13(14-5-3-2-4-6-14)23-18(26)15-8-24(9-15)16-7-17(21-11-20-16)25-12-19-10-22-25/h2-7,10-13,15H,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMTTXAQROODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

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